4-(benzylsulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide
Description
Properties
IUPAC Name |
4-benzylsulfonyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c20-12-16-15-8-4-9-17(15)25-19(16)21-18(22)10-5-11-26(23,24)13-14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-11,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLWRQHOIBMWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(benzylsulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide , identified by its CAS number 923413-13-2 , is a member of the thiophene family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 388.5 g/mol . Its structure features a benzylsulfonyl group linked to a cyclopentathiophene moiety, which contributes to its unique biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in anticancer research. The following sections summarize the key findings regarding its biological effects.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of thiophene derivatives. For instance, compounds containing similar scaffolds have shown promising antiproliferative activity against various cancer cell lines.
Key Findings:
- Growth Inhibition: In vitro studies have demonstrated that derivatives of thiophene, including those with benzylsulfonyl substitutions, can inhibit cell growth significantly. For example, compounds with similar structures have recorded GI50 values in the submicromolar range against various cancer cell lines, indicating potent antiproliferative effects .
| Cell Line | GI50 (μM) | Reference |
|---|---|---|
| A549 (Lung) | 2.01 | |
| OVACAR-4 (Ovarian) | 2.27 | |
| CAKI-1 (Kidney) | 0.69 | |
| T47D (Breast) | 0.362 |
The mechanism underlying the anticancer activity of this compound is thought to involve:
- Tubulin Polymerization Inhibition: Similar compounds have been shown to disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis: Studies indicate that these compounds can activate caspases, which are crucial for the apoptosis pathway, thereby promoting programmed cell death in malignant cells .
Case Studies and Research Findings
Research has explored various derivatives of thiophenes for their biological activities:
- Cyclohepta[b]thiophenes as Anticancer Agents:
-
Comparative Analysis:
- A comparative study on benzothiophene derivatives indicated that modifications such as adding cyano groups can significantly alter their biological activity profiles, enhancing their potential as therapeutic agents .
Comparison with Similar Compounds
Structural Analogues and Their Anticancer Activity
Key Structural Features Influencing Activity :
- Cyclopenta[b]thiophene Core : Critical for binding to kinase ATP pockets. Derivatives lacking this core (e.g., simple thiophenes) show reduced potency.
- Sulfonamide/Sulfonyl Groups : Enhance binding affinity via hydrogen bonding and hydrophobic interactions.
- Substituents on Aromatic Rings : Modulate steric and electronic properties, impacting target selectivity and metabolic stability.
Table 1: Comparison of Anticancer Activity (MCF7 Cell Line)
| Compound Name | IC50 (nM/µM) | Key Substituents | Mechanism/Target |
|---|---|---|---|
| Compound 24 (N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-sulfonylphenyl)amine) | 30.8 nM | Pyridinyl-sulfonyl | Tyrosine kinase ATP inhibition |
| Compound 25 (Triazino-cyclopenta[b]thiophene) | 38.7 nM | Triazine ring | Tyrosine kinase ATP inhibition |
| Compound 26 (Sulfonamide-thiophene hybrid) | 10.25 µM | Thiophene-acrylamide-sulfonamide | Broad-spectrum kinase inhibition |
| 4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidinylsulfonyl)benzamide | Not reported | Bromo, piperidinyl-sulfonyl | Kinase inhibition (structural data) |
| Target Compound (4-(Benzylsulfonyl)-N-substituted butanamide) | Not reported | Benzylsulfonyl, butanamide linker | Hypothesized kinase inhibition |
Notes:
- Compounds 24 and 25 exhibit nanomolar potency due to optimized sulfonyl groups and planar heterocyclic systems .
- Compound 26’s micromolar activity suggests bulkier substituents (e.g., acrylamide) may reduce target compatibility .
- The target compound’s benzylsulfonyl group may improve membrane permeability compared to smaller sulfonamides .
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Aqueous Solubility |
|---|---|---|---|
| Compound 24 | 358.41 | 3.2 | Low |
| N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide | 358.41 | 2.8 | Moderate |
| Target Compound | ~450 (estimated) | 4.1 | Low |
Notes:
- Higher molecular weight and lipophilicity (LogP >4) in the target compound may necessitate formulation adjustments for bioavailability .
- Trimethoxybenzamide derivatives (e.g., CAS 314076-27-2) show improved solubility due to polar methoxy groups .
Mechanistic Insights and Target Selectivity
- Tyrosine Kinase Inhibition : Compounds 24 and 25 mimic ATP’s adenine-binding motif, competing with ATP for hydrophobic pockets .
- Role of Sulfonyl Groups : The benzylsulfonyl moiety in the target compound may enhance binding to allosteric kinase sites, similar to dasatinib’s interactions with Src-family kinases .
- Resistance Mitigation : Bulkier substituents (e.g., bromo in ’s compound) may reduce susceptibility to kinase mutations that confer resistance .
Q & A
Q. What are the recommended synthetic routes for 4-(benzylsulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide?
The synthesis typically involves multi-step reactions, starting with the formation of the cyclopenta[b]thiophene core. Key steps include:
- Amide Coupling : Reacting 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-amine with activated sulfonylbutanoyl intermediates under reflux in ethanol or 1,4-dioxane .
- Catalytic Conditions : Use of glacial acetic acid as a catalyst for condensation reactions and controlled temperature (e.g., 60–80°C) to optimize yield .
- Purification : Recrystallization from ethanol-isopropyl alcohol mixtures to isolate the final product .
Q. Which analytical techniques are essential for characterizing this compound?
Standard characterization includes:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and functional group integrity .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- Chromatography : Thin-layer chromatography (TLC) for reaction monitoring .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
Strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalyst Screening : Testing Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) to balance reaction rate and decomposition .
Q. What methodologies are effective for resolving structural ambiguities in analogues of this compound?
Advanced techniques include:
- 2D NMR (COSY, NOESY) : To assign stereochemistry in cyclopenta[b]thiophene derivatives .
- X-ray Crystallography : For unambiguous confirmation of sulfonamide and benzyl group orientation .
Q. How can computational tools predict the biological activity of this compound?
- Molecular Docking : Simulate binding affinities with target proteins (e.g., enzymes or receptors) using software like AutoDock .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .
Data Analysis & Experimental Design
Q. How should researchers address contradictions in reported bioactivity data for sulfonamide derivatives?
- Replicate Studies : Validate results under identical conditions (e.g., cell lines, assay protocols) .
- Meta-Analysis : Compare structural variations (e.g., substituents on the benzyl group) to identify activity trends .
Q. What experimental designs are suitable for evaluating environmental impacts of this compound?
Follow frameworks like Project INCHEMBIOL :
- Abiotic Studies : Measure hydrolysis rates and soil adsorption coefficients (K₀c) .
- Biotic Studies : Assess acute toxicity in model organisms (e.g., Daphnia magna) at varying concentrations .
Methodological Challenges
Q. What are the limitations of current synthetic protocols for this compound?
Key challenges include:
- Regioselectivity : Competing reactions at the thiophene sulfur or cyano group require protecting group strategies .
- Scalability : Low yields in multi-step syntheses (e.g., 40–60%) necessitate flow chemistry optimization .
Tables
| Characterization Techniques | Critical Insights |
|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | Confirms benzylsulfonyl proton integration |
| HRMS (ESI+) | Validates molecular formula (C₂₁H₂₁N₂O₃S₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
